molecular formula C13H20FNO B8394640 2-Fluoro-6-octyloxypyridine

2-Fluoro-6-octyloxypyridine

Cat. No.: B8394640
M. Wt: 225.30 g/mol
InChI Key: CIIVVXKYWLKJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of fluorinated pyridines, characterized by a fluorine atom at the 2-position and an octyloxy group (-OCH₂(CH₂)₆CH₃) at the 6-position of the pyridine ring. Such substitutions are critical in modulating physicochemical properties like solubility, lipophilicity, and reactivity, making these compounds valuable in pharmaceuticals, agrochemicals, and materials science.

The octyloxy group introduces significant steric bulk and lipophilicity compared to shorter alkoxy or halogen substituents, which may influence binding affinity in biological systems or phase behavior in material applications. Below, we compare 2-Fluoro-6-octyloxypyridine with structurally similar compounds based on substituent effects, synthesis pathways, and applications inferred from the evidence.

Properties

Molecular Formula

C13H20FNO

Molecular Weight

225.30 g/mol

IUPAC Name

2-fluoro-6-octoxypyridine

InChI

InChI=1S/C13H20FNO/c1-2-3-4-5-6-7-11-16-13-10-8-9-12(14)15-13/h8-10H,2-7,11H2,1H3

InChI Key

CIIVVXKYWLKJSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=NC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Alkoxy vs. Halogen Substituents : Methoxy (-OCH₃) and chloro (-Cl) groups enhance polarity compared to octyloxy, improving water solubility but reducing lipid membrane permeability. The octyloxy group’s long alkyl chain increases lipophilicity (logP ~5–7 estimated), favoring applications in lipid-based formulations or hydrophobic materials .
  • Steric Effects : Bulkier substituents like octyloxy hinder nucleophilic aromatic substitution reactions at the 2- or 6-positions, whereas smaller groups (e.g., methoxy) allow easier functionalization .

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